N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide
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Overview
Description
N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, acetyl group, and chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the acetyl group and the chlorobenzamide moiety. Common reagents used in these reactions include acetyl chloride, 4-chlorobenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms on the aromatic ring.
Steviol glycoside: Shares some structural similarities but differs significantly in its biological activity and applications.
Uniqueness
N-{5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridin-3-yl}-4-chlorobenzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-13-19(14(2)27)11-20(25-21(28)16-5-9-18(24)10-6-16)22(29)26(13)12-15-3-7-17(23)8-4-15/h3-11H,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVUVXKJGKVZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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